molecular formula C7H6ClN3 B13013290 4-Chloropyrazolo[1,5-a]pyridin-5-amine

4-Chloropyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B13013290
M. Wt: 167.59 g/mol
InChI Key: BMEZGOTUVSYWHJ-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyridin-5-amine is a versatile nitrogen-rich heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery. This scaffold is of significant interest in the development of targeted therapeutic agents, particularly due to its potential as a core structure in protein kinase inhibitors . Kinase inhibitors are a cornerstone of targeted cancer therapy, designed to disrupt aberrant signalling pathways that drive uncontrolled cell proliferation . The chlorination and amination pattern on the fused pyrazolopyridine ring provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse chemical libraries for biological screening . While related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated potent activity against a range of kinases such as CK2, EGFR, B-Raf, and CDK2 , the specific research applications and biological profile of this compound are still being explored. Researchers value this compound as a privileged building block for constructing novel molecules with potential applications in oncology, inflammatory diseases, and other therapeutic areas. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6ClN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2

InChI Key

BMEZGOTUVSYWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloropyrazolo 1,5 a Pyridin 5 Amine and Precursors

Retrosynthetic Analysis of 4-Chloropyrazolo[1,5-a]pyridin-5-amine

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection would involve the late-stage introduction of the chloro and amino groups onto a pre-formed pyrazolo[1,5-a]pyridine (B1195680) core. This approach simplifies the synthesis by focusing on the construction of the core heterocycle first, followed by functional group interconversion.

A plausible retrosynthetic pathway is as follows:

Disconnection of C-Cl and C-N bonds: The target molecule can be disconnected at the C4-Cl and C5-NH2 bonds, leading back to a pyrazolo[1,5-a]pyridine intermediate. This suggests that halogenation and amination reactions will be key steps in the final stages of the synthesis.

Disconnection of the Pyridine (B92270) Ring: The pyrazolo[1,5-a]pyridine core can be disconnected to reveal a 3-aminopyrazole (B16455) and a suitable 1,3-biselectrophilic reagent. This is a common and powerful strategy for constructing this fused heterocyclic system. nih.gov

This retrosynthetic approach highlights the main challenges in the synthesis: the regioselective construction of the pyrazolo[1,5-a]pyridine core and the selective introduction of the halogen and amino functionalities at the desired positions.

Cyclocondensation Approaches to the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) ring system is often achieved through cyclocondensation reactions. These reactions typically involve the formation of the six-membered ring by reacting a suitable pyrazole (B372694) derivative with a 1,3-dielectrophile.

A widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dielectrophile. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov

The choice of the 1,3-biselectrophilic reagent is critical as it determines the substitution pattern on the newly formed ring. nih.gov Common reagents include:

β-Diketones

β-Ketoesters

Enaminones nih.gov

Chalcones nih.gov

For instance, the reaction of 3-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[1,5-a]pyrimidin-7-one derivative. The reaction conditions can be tuned to favor specific isomers, often through the use of acid or base catalysis. nih.gov

A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcone), and sodium halides. nih.gov The reaction proceeds via a cyclocondensation reaction between the aminopyrazole and the enaminone/chalcone in the presence of K2S2O8, followed by oxidative halogenation. nih.gov

3-Aminopyrazole Derivative1,3-Biselectrophilic ReagentCatalyst/ConditionsProductReference
3-Amino-5-methylpyrazoleAcetylacetoneAcetic Acid, reflux2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine nih.gov
3-AminopyrazoleEthyl Acetoacetate (B1235776)Piperidine, ethanol, reflux2-Methylpyrazolo[1,5-a]pyrimidin-7-one nih.gov
AminopyrazolesEnaminones/ChalconeK2S2O8, NaX, 80°C3-Halo-pyrazolo[1,5-a]pyrimidines nih.gov

A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines and pyrimidines is controlling the regioselectivity of the cyclization. acs.orgacs.org The unsymmetrical nature of both the 3-aminopyrazole and the 1,3-biselectrophilic reagent can lead to the formation of multiple isomers.

Several strategies have been developed to address this issue:

Use of Symmetrical Reagents: Employing a symmetrical 1,3-dielectrophile simplifies the reaction and leads to a single product.

Tuning Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome of the reaction. For example, acidic or basic conditions can alter the reactivity of the nucleophilic and electrophilic centers. nih.gov

Directing Groups: The presence of specific functional groups on the pyrazole or the 1,3-dielectrophile can direct the cyclization to a specific position.

[3+2] Annulation-Aromatization: A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, offering high and predictable regioselectivity. acs.orgnih.gov

Recent studies have shown that it is possible to achieve complete regiocontrol in the synthesis of pyrazolo[1,5-a]pyridines, which is a major advantage over existing non-regioselective methods. acs.org

Introduction of Halogen and Amino Functionalities

Once the pyrazolo[1,5-a]pyridine or pyrimidine core is constructed, the next step is the introduction of the required chloro and amino groups.

The direct halogenation of the pyrazolo[1,5-a]pyridine ring can be challenging due to the potential for multiple reactive sites. However, methods for the regioselective halogenation of the related pyrazolo[1,5-a]pyrimidine system have been developed.

For instance, a method for the direct and regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines at room temperature has been reported. nih.gov This approach utilizes potassium halides as a safe and inexpensive halogen source in water. nih.gov While this method targets the C3 position, it demonstrates the feasibility of selective halogenation on this heterocyclic system.

The halogenation of the pyridine portion of the pyrazolo[1,5-a]pyridine scaffold would likely require specific directing groups or the use of specialized halogenating agents to achieve the desired regioselectivity at the C4 position.

SubstrateHalogenating AgentConditionsProductReference
Pyrazolo[1,5-a]pyrimidinesN-halosuccinimidesElevated temperatures, organic solventsHalogenated pyrazolo[1,5-a]pyrimidines nih.gov
Pyrazolo[1,5-a]pyrimidinesPotassium halides, PIDAWater, room temperatureC3-halogenated pyrazolo[1,5-a]pyrimidines nih.gov

The introduction of an amino group at the C5 position can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 5-halopyrazolo[1,5-a]pyridine. The chloro group at C4 would activate the C5 position towards nucleophilic attack.

In the pyrazolo[1,5-a]pyrimidine series, nucleophilic aromatic substitution is a common method to functionalize the 5 and 7 positions of the fused ring with various nucleophiles, including aromatic and alkylamines. nih.gov

The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines has been achieved through the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines. nih.gov While a different scaffold, this demonstrates a strategy for incorporating a chloro-substituted pyrimidine ring which can then be a handle for further functionalization like amination.

SubstrateAminating AgentConditionsProductReference
5,7-Dichloropyrazolo[1,5-a]pyrimidineAromatic aminesNot specified5-Amino-7-chloropyrazolo[1,5-a]pyrimidine nih.gov
5,7-Dichloropyrazolo[1,5-a]pyrimidineAlkylaminesNot specified5-Alkylamino-7-chloropyrazolo[1,5-a]pyrimidine nih.gov

Specific Routes to this compound and its Direct Analogues

Direct synthetic routes for this compound are not extensively detailed in readily available literature, however, the synthesis of its analogues, particularly chloro- and amino-substituted pyrazolo[1,5-a]pyridines, can be achieved through established multistep sequences. These strategies typically involve the initial construction of the pyrazolo[1,5-a]pyridine core, followed by sequential functionalization.

A common approach to the core structure is the condensation reaction between 3- or 5-aminopyrazoles and various 1,3-dielectrophilic compounds, such as β-dicarbonyls or their equivalents. nih.gov For instance, the reaction of N-amino-2-iminopyridines with β-ketoesters can yield highly substituted 7-aminopyrazolo[1,5-a]pyridines. nih.govacs.org

Once the pyrazolo[1,5-a]pyridine nucleus is formed, halogenation and amination reactions can be employed to introduce the desired chloro and amino functionalities. The regioselectivity of these reactions is crucial. For the analogous pyrazolo[1,5-a]pyrimidine system, the chlorine atom at position 7 has been shown to be highly reactive and susceptible to nucleophilic substitution by amines, such as morpholine (B109124), to yield the corresponding 7-amino derivative. nih.gov A similar strategy could be envisioned for the pyrazolo[1,5-a]pyridine scaffold.

A plausible, albeit speculative, pathway to this compound could involve:

Synthesis of a pyrazolo[1,5-a]pyridin-5-ol (B583570) precursor. This could potentially be achieved through variations of the cyclization reactions.

Chlorination of the hydroxyl group. Reagents like phosphorus oxychloride (POCl₃) are often used to convert hydroxyl groups on heterocyclic systems to chloro groups. For example, POCl₃ is used to synthesize 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) from its corresponding pyrimidinone precursor. ias.ac.in

Nitration at the 4-position. Electrophilic nitration of the pyrazolo[1,5-a]pyridine ring, followed by reduction of the nitro group to an amine, is a standard method for introducing amino groups onto aromatic rings. However, the regioselectivity of nitration would need to be carefully controlled.

Alternatively, direct amination or a nucleophilic aromatic substitution on a di-chloro precursor could be explored.

The synthesis of 7-aminopyrazolo[1,5-a]pyridine derivatives has been demonstrated via an acetic acid and oxygen-promoted cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and β-ketoesters. nih.gov This provides a direct route to the amino-substituted scaffold, which could then be subjected to chlorination.

Table 1: Representative Reactions for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridine Analogues
Reaction TypePrecursorsReagents & ConditionsProduct TypeReference
Cross-Dehydrogenative CouplingN-amino-2-iminopyridines, β-Ketoesters (e.g., Ethyl acetoacetate)Acetic acid, O₂, Ethanol, 130 °C7-Aminopyrazolo[1,5-a]pyridines nih.govacs.org
Nucleophilic Substitution (Analogous System)7-Chloropyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃, Acetone, RT7-Morpholinopyrazolo[1,5-a]pyrimidine nih.gov
Cyclization/Chlorination (Analogous System)Pyrazolo[1,5-a]pyrimidinonePOCl₃, Acetonitrile, 80 °CChloropyrazolo[1,5-a]pyrimidine nih.gov

Catalytic Approaches in Pyrazolo[1,5-a]pyridine Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of pyrazolo[1,5-a]pyridines has significantly benefited from the application of transition metal catalysis, particularly using palladium and other metals.

Palladium-Catalyzed Reactions (e.g., C-H activation, cross-coupling)

Palladium catalysis has emerged as a powerful tool for the functionalization of pyrazolo[1,5-a]pyridines, primarily through C-H activation and cross-coupling reactions. These methods avoid the often lengthy synthesis of pre-functionalized starting materials. acs.org

Direct C-H arylation of the pyrazolo[1,5-a]pyridine core has been achieved with high regioselectivity. acs.orgresearchgate.net Studies have shown that by carefully selecting the additives, arylation can be directed to either the C-3 or C-7 positions. For example, using a palladium catalyst, cesium(I) fluoride (B91410) as an additive promotes C-3 arylation, while silver(I) carbonate favors C-7 arylation. acs.orgresearchgate.net These reactions exhibit good tolerance for various functional groups.

Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling provides a direct method to link pyrazolo[1,5-a]pyridines with other heteroarenes. Using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, this method allows for the regioselective coupling with heterocycles like thiophenes, furans, and indoles without requiring pre-activation. rsc.org

Traditional cross-coupling reactions, such as the Suzuki coupling, are also widely used for derivatization. Starting from a halogenated pyrazolo[1,5-a]pyridine, various aryl and heteroaryl groups can be introduced using a palladium catalyst like tetrakis(triphenylphosphino)palladium(0) in the presence of a base. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrazolo[1,5-a]pyridine Synthesis
Reaction TypeCatalyst SystemKey Reagents/ConditionsPosition FunctionalizedReference
Direct C-3 ArylationPd(OAc)₂Aryl iodide, CsF, 1,4-dioxane, 140 °CC-3 acs.orgresearchgate.net
Direct C-7 ArylationPd(OAc)₂Aryl iodide, Ag₂CO₃, SPhos, 1,4-dioxane, 140 °CC-7 acs.org
Oxidative C-H/C-H Cross-CouplingPd(OAc)₂Heteroarene, AgOAc, Dichloroethane, 120 °CC-7 rsc.org
Cross-Dehydrogenative CouplingPd(OAc)₂Pyrazolo[1,5-a]pyridine, Ag₂CO₃, PivOH, 120 °CC-3 nih.gov
Suzuki CouplingPd(PPh₃)₄Boronic acid pinacol (B44631) ester, 2M aq. Na₂CO₃, DME, refluxVaries (e.g., C-5) nih.gov

Other Metal-Mediated Transformations

While palladium is prominent, other transition metals also catalyze important transformations in the synthesis of this heterocyclic system. Copper-mediated reactions, for example, offer alternative pathways for constructing the pyrazolo[1,5-a]pyridine skeleton.

A notable example is the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates. This protocol achieves the oxidative linkage of C-C and N-N bonds under mild conditions, reacting pyridyl esters with various benzonitriles. rsc.org The reaction demonstrates good yields, particularly with electron-withdrawing substituents on the benzonitrile. Rhodium catalysis has also been applied in the multicomponent synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold, highlighting the potential for other metals to enable efficient C-C bond formations. nih.gov

Green Chemistry Considerations and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For pyrazolo[1,5-a]pyridine synthesis, this involves the use of safer solvents, alternative energy sources, and designing reactions with high atom economy. rsc.org

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating. academie-sciences.fr Several pyrazolo[1,5-a]pyridine and pyrimidine syntheses have been adapted to microwave irradiation. nih.gov

Solvent-free, or solid-state, reactions represent another significant green advancement. academie-sciences.fr By eliminating the solvent, these methods reduce waste, cost, and safety hazards. The combination of microwave irradiation with solvent-free conditions is particularly powerful. researchgate.net For example, green, one-pot solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been reported, demonstrating complete conversion in as little as 15 minutes. researchgate.net

In addition to microwaves, ultrasound irradiation has been utilized as a green technique. The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved in aqueous media under ultrasonic irradiation, offering simplicity, good yields, and short reaction times. bme.hu The use of deep eutectic solvents (DES) as environmentally benign reaction media is another emerging strategy that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in

Table 3: Green Synthetic Protocols for Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
MethodologyKey FeaturesReactionAdvantagesReference
Microwave-Assisted SynthesisMicrowave irradiation, often solvent-freeCondensation of enaminones with active methylene (B1212753) reagentsReduced reaction time, improved yields nih.govresearchgate.net
Solvent-Free SynthesisReaction of neat reagentsOne-pot reaction of heterocyclic amines and enolatesEliminates solvent waste, simplified workup researchgate.net
Ultrasound-Assisted SynthesisUltrasonic irradiationReaction of aminopyrazoles with alkynes in aqueous mediaShort reaction times, use of water as solvent, good yields bme.hu
Deep Eutectic Solvents (DES)Use of a biodegradable, low-cost solvent systemSynthesis of dioxoisoindolin-pyrazolo-pyrimidinesEnvironmentally benign, high yield, simple workup ias.ac.in

Reaction Mass Efficiency and By-product Management

Reaction Mass Efficiency (RME) is a green chemistry metric that evaluates the efficiency of a reaction in converting the mass of all inputs (reactants, reagents, solvents) into the mass of the desired product. Methodologies that minimize waste and maximize the incorporation of reactant atoms into the final product lead to higher RME.

One-pot and multicomponent reactions significantly improve RME by reducing the number of intermediate purification steps, which in turn cuts down on solvent and material loss. The one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines is an excellent example of a process with high mass efficiency. researchgate.net

Stereoselective Synthesis for Chiral Derivatives (If applicable)

The development of stereoselective methods for the synthesis of chiral derivatives of this compound would be of considerable interest for exploring its potential applications in areas such as asymmetric catalysis and medicinal chemistry. While the scientific literature does not currently contain specific examples of stereoselective syntheses for this particular compound, general strategies for achieving stereoselectivity in the synthesis of related pyrazolo[1,5-a]pyridine scaffolds can be considered.

One potential approach involves the use of a chiral auxiliary attached to the precursor molecule. This auxiliary could direct the stereochemical outcome of a key bond-forming reaction, and would be subsequently removed to yield the chiral product.

Another strategy would be the use of a chiral catalyst to control the stereoselectivity of a reaction. For instance, a chiral transition metal catalyst could be employed in a cross-coupling reaction to introduce a chiral substituent onto the pyrazolo[1,5-a]pyridine core. Asymmetric hydrogenation of a suitable prochiral precursor could also be a viable method for introducing a stereocenter.

Furthermore, the synthesis could start from a chiral pool starting material, a readily available enantiopure compound that already contains the desired stereocenter. This stereocenter would then be carried through the synthetic sequence to the final product.

A reported regio- and stereoselective synthesis of novel chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine–fused steroids via an [8π+2π] cycloaddition of diazafulvenium methides with steroidal scaffolds highlights the potential for creating chiral pyrazolo[1,5-a]pyridine derivatives. enamine.net This methodology, however, leads to a saturated pyridine ring and would require significant adaptation for the synthesis of an aromatic chiral derivative of this compound.

The asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved via an N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines, demonstrating that catalytic asymmetric methods can be effective for related fused pyrazole systems. rsc.org

Future research in this area would need to focus on developing specific chiral catalysts or auxiliaries that are effective for the particular substitution pattern of this compound and can control the introduction of chirality at a desired position.

Table 2: General Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Application for this compound Derivatives
Chiral AuxiliaryA chiral group temporarily attached to the substrate to direct a stereoselective reaction.An auxiliary on the pyridine precursor could control the stereochemistry of a cyclization or substitution reaction.
Chiral CatalystA chiral substance that accelerates a chemical reaction to produce a stereoisomerically enriched product.A chiral transition metal catalyst could be used for asymmetric cross-coupling to introduce a chiral side chain.
Chiral Pool SynthesisSynthesis starting from an enantiomerically pure natural product.A chiral starting material could be elaborated to form the pyrazolo[1,5-a]pyridine core while retaining the original stereocenter.

Chemical Reactivity and Functional Group Transformations of 4 Chloropyrazolo 1,5 a Pyridin 5 Amine

Reactivity of the 5-Amino Group

The 5-amino group on the pyrazolo[1,5-a]pyridine (B1195680) ring is a key functional handle, behaving as a typical aromatic amine. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and participation in condensation and cyclization reactions. Furthermore, it can be converted into a diazonium salt, opening pathways to a wide range of other functionalities.

Acylation and Alkylation Reactions

The nitrogen atom of the 5-amino group readily participates in acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides. While specific literature examples for the direct N-alkylation of the exocyclic 5-amino group on 4-Chloropyrazolo[1,5-a]pyridin-5-amine are not prevalent, studies on related pyrazolo[1,5-a]quinazoline systems have shown that alkylation can occur on ring nitrogens under basic conditions in solvents like DMF. nih.gov This highlights the need for careful control of reaction conditions to achieve selective N-alkylation of the exocyclic amine.

Condensation and Cyclization Reactions

The 5-amino group is a potent nucleophile for condensation reactions and can be a critical component in the construction of new fused heterocyclic rings. For instance, amino-heterocycles can react with precursors like enaminonitriles and benzohydrazides to form fused triazolo rings, as demonstrated in the synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com

Another powerful transformation involves the reaction of the amino group with bifunctional reagents to build annulated ring systems. In an analogous case, 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are precursors for new fused pyridine (B92270) rings. enamine.net This type of reactivity, where the amino group initiates a sequence of condensation and cyclization, is a plausible pathway for elaborating the this compound core.

Furthermore, functionalization of an amino group can lead to intramolecular cyclization. For example, after converting an amino group to an azide, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form fused triazole rings. nih.gov

Diazotization and Subsequent Transformations

The conversion of the 5-amino group into a diazonium salt (Ar-N₂⁺) is a gateway to a multitude of functional groups. This transformation is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is often unstable but can be immediately subjected to subsequent reactions.

The most well-known of these is the Sandmeyer reaction, where the diazonium group is displaced by a nucleophile, typically using a copper(I) salt catalyst. nih.govorganic-chemistry.org This allows for the introduction of halides (Cl, Br), cyano (CN), and other groups that are difficult to introduce by other means. nih.govresearchgate.net While specific examples on the this compound scaffold are not detailed in the available literature, the Sandmeyer reaction is a robust and general method applicable to a wide range of aromatic and heteroaromatic amines, including pyrazoles and pyrimidines. nih.govresearchgate.net

Transformations Involving the 4-Chloro Substituent

The chlorine atom at the C4 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the nitrogen atoms in the fused heterocyclic ring system. This makes it an excellent site for both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, often involving a Meisenheimer intermediate. nih.gov The C4 position on related heteroaromatic systems like quinazolines, pyrimidines, and pyrrolopyrimidines is well-documented to be highly susceptible to SNAr. mdpi.comnih.govnih.gov For example, on 2,4-dichloro-quinazoline, substitution occurs regioselectively at the more activated C4 position. mdpi.com

A wide array of nucleophiles can be employed to displace the 4-chloro substituent:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are common nucleophiles, leading to the formation of 4-amino derivatives. These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with an added base to neutralize the HCl byproduct. nih.govnih.gov Studies on related fused pyrimidines show that such aminations can be performed efficiently in green solvents like water. nih.gov

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can displace the chloride to form 4-alkoxy or 4-hydroxy derivatives, respectively.

S-Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-based functionalities at the C4 position. nih.gov

The table below summarizes representative SNAr reactions on analogous heterocyclic scaffolds, illustrating the conditions and types of nucleophiles used.

Analogous ScaffoldNucleophileConditionsProduct TypeReference
4-chloro-2-methylimidazo[1,5-a]pyrimidineMorpholine (B109124)PEG 400, 120 °C4-Morpholino derivative nih.gov
4-chloro-2-methylimidazo[1,5-a]pyrimidineAdamantylaminePEG 400, 120 °C4-Adamantylamino derivative nih.gov
2,4-dichloroquinazolineAnilines, BenzylaminesEtOH, reflux or RT4-Amino-2-chloroquinazoline mdpi.com
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWater, HCl (cat.), 60 °C4-Anilino derivative preprints.org
2,4-diazidopyrido[3,2-d]pyrimidinep-ToluenethiolDCM, NEt₃4-Thioether derivative nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at C4 (e.g., Suzuki, Stille, Heck)

The 4-chloro substituent serves as an excellent handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. These methods offer a powerful way to introduce aryl, heteroaryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, typically employing a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester). libretexts.org The reaction is highly versatile and tolerant of many functional groups. Studies on closely related 5-chloro-pyrazolo[1,5-a]pyrimidine systems demonstrate successful Suzuki couplings to introduce benzimidazole (B57391) groups at the chloro-substituted position. nih.gov On 2,4-dichloropyrimidine, Suzuki coupling occurs preferentially at the C4 position, highlighting its enhanced reactivity. nih.gov

Stille Coupling: This reaction involves the coupling of the chloro-heterocycle with an organostannane reagent, catalyzed by palladium. It is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples the chloro-heterocycle with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction is a powerful tool for vinylation of the pyrazolo[1,5-a]pyridine core.

The table below provides examples of cross-coupling reactions performed on similar heterocyclic systems, which are indicative of the potential reactivity of this compound.

Reaction TypeAnalogous ScaffoldCoupling PartnerCatalyst/ConditionsReference
Suzuki5-Chloro-pyrazolo[1,5-a]pyrimidineBenzimidazole-boronic acidPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, MW nih.gov
Suzuki5,7-dichloro-pyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterPd(PPh₃)₄, Na₂CO₃, DME, reflux nih.gov
Suzuki2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, EtOH/Toluene/H₂O nih.gov
Suzuki4-bromoindazole3-fluorobenzeneboronic acidPd catalyst, K₃PO₄, dioxane/H₂O nih.gov
HeckAryl bromides/chloridesStyrenePd(II)-NHC complexes, base rsc.org

Reductive Dehalogenation Pathways

The removal of the chlorine atom from the C4-position of the pyrazolo[1,5-a]pyridine core is a key transformation that yields the parent 5-aminopyrazolo[1,5-a]pyridine scaffold, opening pathways to derivatives that cannot be accessed directly. This hydrodechlorination is typically achieved through catalytic methods, most commonly involving palladium catalysts.

Catalytic transfer hydrogenation offers a mild and efficient alternative to using gaseous hydrogen. This method employs hydrogen donor molecules in the presence of a catalyst. Polymethylhydrosiloxane (PMHS) has emerged as an inexpensive and environmentally benign hydride source for the palladium-catalyzed reduction of aryl chlorides. msu.edu The reaction is often promoted by a fluoride (B91410) source, such as potassium fluoride (KF), and can proceed rapidly at room temperature. msu.edu Another common hydrogen source is formic acid or its salts, which can be effective in the hydrogenation of N-heterocycles catalyzed by various transition metals, including cobalt and iridium. nih.govnih.gov

Standard catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is also a viable, though often more vigorous, method. The efficiency and rate of these reactions can be influenced by factors such as pH, solvent, and catalyst loading. mdpi.com For instance, studies on the hydrodechlorination of 4-chlorophenol (B41353) have shown that the reaction rate is generally higher in acidic conditions. mdpi.com

Below is a table summarizing potential catalytic systems for the reductive dehalogenation of this compound based on established methods for other chloroarenes.

Catalytic System Hydrogen Source Typical Reagents & Conditions Reference
Palladium on CarbonHydrogen Gas (H₂)1-10 mol% Pd/C, H₂ (1-50 atm), MeOH or EtOH, Room Temp. to 80°C mdpi.com
Palladium(II) AcetatePolymethylhydrosiloxane (PMHS)1-5 mol% Pd(OAc)₂, PMHS (4 equiv.), aq. KF (2 equiv.), THF, Room Temp. msu.edu
CpCo(III) ComplexFormic AcidCpCo(III) catalyst, HCOOH, Water, Room Temp. to 60°C nih.gov
Palladium CatalystSodium Hydride / Acetic Anhydride (B1165640)Pd catalyst, NaH, Ac₂O, various solvents bohrium.com

This table presents generalized conditions and would require optimization for the specific substrate.

Electrophilic Aromatic Substitution on the Pyrazole (B372694) and Pyridine Rings

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the directing effects of existing substituents. The pyridine ring is inherently electron-deficient and generally unreactive towards electrophiles, resembling nitrobenzene. youtube.comresearchgate.net Conversely, the pyrazole ring is electron-rich and more readily undergoes substitution.

In the case of this compound, the regioselectivity of an incoming electrophile is governed by the combined influence of:

The Pyrazolo[1,5-a]pyridine Core: Intrinsically directs electrophiles to the C3-position of the pyrazole ring.

The 5-Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho (C6) and para (no para position available) positions. libretexts.orglibretexts.org

The 4-Chloro Group (-Cl): A deactivating group that also directs ortho (C3) and para (C7) to itself. libretexts.orglibretexts.org

The powerful activating, ortho-directing effect of the amino group strongly enhances the reactivity of the C6 position on the pyridine ring. Simultaneously, the inherent reactivity of the pyrazole ring favors substitution at C3. The C3 position is also ortho to the directing chloro group. Therefore, a competition exists primarily between substitution at C3 and C6. The precise outcome often depends on the nature of the electrophile and the reaction medium. For example, nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system with mixed nitric and sulfuric acids yields the 3-nitro compound, whereas using nitric acid in acetic anhydride favors substitution at the 6-position.

Position Influence of Pyrazole Ring Influence of Pyridine Ring Influence of 5-NH₂ Group Influence of 4-Cl Group Overall Predicted Reactivity
C2 Moderately ActivatedDeactivated--Low
C3 Strongly ActivatedDeactivatedMeta (deactivating)Ortho (directing)High (likely site of attack)
C6 DeactivatedDeactivatedOrtho (strongly activating)-High (likely site of attack)
C7 DeactivatedDeactivated-Para (directing)Moderate

Annulation Reactions Leading to Fused Polycyclic Systems

The 5-amino group serves as an excellent nucleophilic handle for constructing new rings onto the pyrazolo[1,5-a]pyridine framework, leading to the formation of fused polycyclic systems. researchgate.net This strategy involves reacting this compound with bifunctional electrophiles, where the amino group acts as the initial point of attack, followed by an intramolecular cyclization.

A common annulation strategy involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov For example, condensation with reagents like diethyl malonate or ethyl acetoacetate (B1235776) would lead to the formation of a new pyrimidine (B1678525) ring fused to the pyridine portion of the scaffold. This would generate a tetracyclic pyrimido[5,4-e]pyrazolo[1,5-a]pyridine system. Similar cyclocondensations of amino-heterocycles have been reported using orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole to yield fused pyrimidine derivatives. osi.lv Another approach involves reacting the amino group with α,β-unsaturated carbonyl compounds, which can lead to fused pyridinone rings after initial Michael addition followed by cyclization.

The table below outlines several potential annulation reactions.

Annulating Reagent Type of Reagent Resulting Fused Ring Potential Product Class Reference
Diethyl Malonate1,3-DielectrophilePyrimidinedionePyrimido[5,4-e]pyrazolo[1,5-a]pyridinediones nih.govnih.gov
Ethoxymethylenemalononitrile1,3-DielectrophileAminocyanopyrimidineAminocyanopyrimido[5,4-e]pyrazolo[1,5-a]pyridines rsc.org
Triethyl OrthoformateC1 Building BlockPyrimidinePyrimido[5,4-e]pyrazolo[1,5-a]pyridines osi.lv
Chloroacetaldehyde1,2-DielectrophileImidazoleImidazo[1',2':1,6]pyrimido[5,4-e]pyrazolo[1,5-a]pyridines* osi.lv
Vinyl Sulfonium SaltsMichael Acceptor/ElectrophileMorpholine/Piperazine**Morpholino/Piperazino-fused pyrazolopyridines bris.ac.uk

*Formation of this system would likely require prior formation of a pyrimidine ring. **Annulation would occur across the amino group and a ring nitrogen.

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its functionalization. The primary competition exists between reactions at the 5-amino group, substitution of the 4-chloro group, and electrophilic attack on the aromatic rings.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

N-Functionalization vs. C-Functionalization: The exocyclic 5-amino group is a potent nucleophile and can readily react with electrophiles like acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This reaction often takes precedence over electrophilic substitution on the carbon framework, especially with hard electrophiles under basic or neutral conditions. To achieve C-functionalization, the amino group may need to be protected (e.g., as an acetamide).

Nucleophilic Aromatic Substitution (SNAr) vs. Reductive Dehalogenation: The C4-chloro substituent can be replaced by various nucleophiles (e.g., amines, alkoxides) via an SNAr mechanism, a reaction that is facilitated by the electron-withdrawing nature of the fused heterocyclic system. Alternatively, it can be removed via reductive dehalogenation. The choice between these pathways is determined entirely by the reagents used—a strong nucleophile will favor substitution, while a catalytic system with a hydride source will lead to reduction.

Regioselectivity: This refers to the preferential reaction at one position over other possible positions.

Electrophilic Aromatic Substitution: As discussed in section 3.3, electrophilic attack is most likely to occur at either the C3 or C6 positions. The selection between these two sites can potentially be controlled by the choice of reagent and reaction conditions (e.g., acidity), which can alter the protonation state of the molecule and thus the relative activation/deactivation of the rings. youtube.com

Annulation Reactions: Cyclocondensation reactions initiated by the 5-amino group are highly regioselective, leading to the formation of a new ring fused at the C5-C6 positions of the pyridine ring.

The selective manipulation of this scaffold relies on a careful choice of reagents and reaction conditions to target a specific site, often employing protecting group strategies to temporarily mask the reactivity of other functional groups.

Reaction Type Reagents Primary Reactive Site Predicted Selective Outcome
AcylationAcetyl Chloride, Pyridine5-Amino GroupN-Acetylation (Chemoselective)
Nucleophilic SubstitutionMorpholine, HeatC4-PositionSNAr substitution of -Cl with morpholine (Regioselective)
Reductive DehalogenationPd/C, H₂C4-PositionRemoval of -Cl (Chemoselective)
NitrationHNO₃ / H₂SO₄C3-PositionElectrophilic substitution at C3 (Regioselective)
BrominationNBS in DMFC3-PositionElectrophilic substitution at C3 (Regioselective)
AnnulationDiethyl Malonate, NaOEt5-Amino Group & C6-PositionFused Pyrimidinedione Ring (Regioselective)

Computational and Theoretical Investigations of 4 Chloropyrazolo 1,5 a Pyridin 5 Amine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the intrinsic properties of a molecule. Computational methods, particularly Density Functional Theory (DFT), are pivotal in modeling this electronic landscape. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. researchgate.net

For 4-Chloropyrazolo[1,5-a]pyridin-5-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazolo[1,5-a]pyridine (B1195680) core and the electron-donating amino group (-NH₂). The LUMO, conversely, would likely be distributed across the heterocyclic ring system, influenced by the electron-withdrawing chlorine (-Cl) atom. A smaller HOMO-LUMO gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT), a property essential for photophysical applications. researchgate.netrsc.org DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, are employed to determine these energy levels. researchgate.net

Table 1: Representative Frontier Orbital Data for a Pyrazolo[1,5-a]pyridine System Note: This table presents hypothetical data based on typical values for analogous compounds to illustrate the expected results for this compound.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.95
Energy Gap (ΔE) 3.90

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on a molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map:

Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atoms of the fused ring system and the chlorine atom.

Blue regions denote positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms of the amino group.

Green regions represent neutral potential.

DFT calculations can also determine the partial atomic charges (e.g., Mulliken charges), quantifying the electron distribution and providing further insight into the molecule's polarity and reactive sites. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods allow for the a priori prediction of spectroscopic data, which can be correlated with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule. The resulting theoretical shifts are then plotted against experimental values, and a high correlation coefficient (R²) validates the proposed structure. This combined experimental and theoretical approach is powerful for unambiguously assigning complex structures and resolving ambiguities in regiochemistry. rsc.org

Table 2: Hypothetical Calculated vs. Experimental NMR Data for this compound Note: This table is illustrative. Experimental values would be required for actual correlation.

AtomCalculated δ (ppm)Experimental δ (ppm)
H-27.957.92
H-36.806.78
H-68.208.17
H-77.107.08
C-4140.5140.2
C-5148.2147.9

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-visible absorption spectra. rsc.org This analysis predicts the maximum absorption wavelengths (λₘₐₓ), excitation energies, and oscillator strengths (f), which correspond to the intensity of the electronic transition. For molecules like this compound, the spectra are expected to be dominated by π–π* and n–π* transitions within the aromatic system. rsc.org

The substituents play a crucial role: the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift, while the chlorine atom's influence would also modulate the final spectral properties. Analyzing these spectra helps characterize the molecule's potential as a fluorophore or chromophore for use as a research tool in optical applications. rsc.org

Table 3: Representative TD-DFT Data for a Pyrazolo[1,5-a]pyridine System Note: This table presents hypothetical data based on typical values for analogous compounds to illustrate the expected results.

TransitionCalculated λₘₐₓ (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3550.25HOMO → LUMO (π–π)
S₀ → S₂2900.18HOMO-1 → LUMO (π–π)

Reaction Mechanism Elucidation through Quantum Chemical Methods

Understanding how a molecule is formed is fundamental to synthetic chemistry. Quantum chemical methods are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. A common route to the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of an N-aminopyridinium ylide with a suitable dipolarophile. rsc.orgorganic-chemistry.orgresearchgate.net

Computational studies can:

Identify Intermediates and Transition States: By locating the stationary points on the potential energy surface, chemists can visualize the step-by-step transformation from reactants to products.

Calculate Activation Energies: The energy barrier for each step can be calculated, allowing prediction of the reaction rate and the most favorable pathway.

Explain Regioselectivity: When a reaction can produce multiple isomers, computational modeling can determine the transition state with the lowest energy, thereby predicting the major product formed. This is particularly relevant for the synthesis of substituted heterocycles where multiple reaction sites are available. nih.gov

For the synthesis of this compound, theoretical modeling could clarify the influence of the chloro and amino substituents on the cycloaddition's feasibility and regiochemical outcome.

Conformational Analysis and Molecular Dynamics Simulations

While specific studies detailing the conformational analysis and molecular dynamics of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established and have been applied to the broader pyrazolo[1,5-a]pyridine and related heterocyclic scaffolds.

Conformational Analysis is fundamental to understanding the three-dimensional structure of a molecule, which dictates its interaction with biological targets. This analysis involves identifying the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. Computational methods such as Density Functional Theory (DFT) are commonly employed for this purpose. nih.govaip.orgresearchgate.net For instance, in studies of related pyrazole (B372694) derivatives, DFT calculations at the B3LYP level have been used to establish optimized molecular geometries and explore the molecule's electronic properties. aip.orgresearchgate.net A conformational analysis of this compound would similarly involve rotating the flexible bonds, such as the one connected to the amine group, to map the potential energy surface and identify low-energy, stable conformers. Preliminary molecular modeling studies on related pyrazolo[1,5-a]pyrimidine-3-carboxamides have successfully identified conformational minima, revealing key structural arrangements and intramolecular distances. arkat-usa.org

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its flexibility and stability in a simulated biological environment, such as in a solvent. MD simulations have been successfully applied to structural analogs of the pyrazolo[1,5-a]pyridine scaffold. frontiersin.org In a typical MD study, the protein-ligand complex is solvated in a water box and the system's dynamics are simulated for a significant duration, often hundreds of nanoseconds. frontiersin.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached equilibrium and maintains a stable conformation within the binding site. frontiersin.org

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues or atoms within the molecule. Higher RMSF values indicate greater flexibility in those specific regions. frontiersin.org

For example, a 200-nanosecond MD simulation of pyrazolo[1,5-a]pyridine analogs targeting a kinase in Candida albicans provided crucial information on their dynamic stability and flexibility, which was validated by satisfactory RMSD and RMSF values. frontiersin.org Such simulations for this compound could elucidate its structural stability and how it interacts with and adapts to a target's active site over time.

Simulation ParameterDescriptionTypical Software/Method
Conformational SearchIdentifies low-energy conformers of the molecule.DFT (e.g., B3LYP), Semi-empirical methods (e.g., AM1) rsc.org
Molecular DynamicsSimulates the movement of atoms over time.Amber Molecular Dynamics Package, GROMACS frontiersin.org
Stability AnalysisMeasures conformational stability during simulation.RMSD Calculation frontiersin.org
Flexibility AnalysisMeasures the fluctuation of individual atoms.RMSF Calculation frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that are critical for potency. Numerous QSAR studies have been conducted on derivatives of the pyrazolopyridine and pyrazolopyrimidine scaffolds, targeting a wide range of diseases. frontiersin.orgrsc.orgnih.govrsc.org

A typical 3D-QSAR study involves the following steps:

Dataset Selection: A series of molecules with known biological activities (e.g., IC₅₀ values) is divided into a training set to build the model and a test set to validate its predictive power. nih.gov

Molecular Alignment: The compounds are superimposed based on a common scaffold or a docked conformation of the most active molecule. frontiersin.orgnih.gov

Field Calculation: Steric and electrostatic fields (in CoMFA - Comparative Molecular Field Analysis) or other fields like hydrophobic and hydrogen bond donor/acceptor (in CoMSIA - Comparative Molecular Similarity Indices Analysis) are calculated around the aligned molecules. nih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in these fields with the variations in biological activity. The resulting model's statistical significance and predictive ability are assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.gov

For instance, a 3D-QSAR study on pyrazolopyrimidine derivatives as GSK-3β inhibitors used a training set of 49 molecules and a test set of 12 molecules. nih.gov The resulting CoMFA and CoMSIA models had good predictive correlation coefficients (r²_pred) of 0.47 and 0.48, respectively, indicating reliable predictive power. nih.gov The contour maps generated from these models highlighted regions where bulky, electropositive, or electronegative groups would enhance or diminish activity, thereby guiding the design of new, more potent inhibitors. nih.gov

Similarly, QSAR models for antileishmanial 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives showed that hydrophobic (log P) and steric (Sterimol) parameters were the most significant contributors to biological activity. rsc.org Another study on pyrazolopyridine derivatives as PDE3A inhibitors also successfully used a field-based 3D-QSAR method to describe the structure-activity relationship for a set of 99 compounds. frontiersin.org

TargetScaffoldQSAR MethodKey Findings/ParametersReference
Glycogen Synthase Kinase-3β (GSK-3β)PyrazolopyrimidineCoMFA, CoMSIAr²_pred = 0.47 (CoMFA), 0.48 (CoMSIA) nih.gov
Phosphodiesterase 3A (PDE3A)PyrazolopyridineField-based 3D-QSARDescribed structure-activity relationship for 99 compounds. frontiersin.org
Leishmania amazonensis4-anilino-1H-pyrazolo[3,4-b]pyridine2D-QSARHydrophobic (log P) and steric (L, B2) parameters were significant. rsc.org
Polo-like kinase 1 (plk1)2-amino-pyrazolopyridine3D-QSAR (kNN-MFA)Identified important features for inhibitor design. rsc.org

Biological Activity and Mechanistic Pharmacology of 4 Chloropyrazolo 1,5 a Pyridin 5 Amine Analogues

Identification and Characterization of Molecular Targets

Research has identified that analogues of 4-Chloropyrazolo[1,5-a]pyridin-5-amine interact with several key biological targets, including a range of protein kinases and receptors involved in critical cellular signaling pathways.

Protein Kinase Inhibition Research (e.g., Trk, PI3Kδ, CK2, PDE2A, IRAK4, PIM-1, CDK2)

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus, a close analogue, is a prominent scaffold for developing potent protein kinase inhibitors, with several compounds showing significant activity against kinases crucial in cancer and inflammatory diseases. nih.govjst.go.jp

Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-trial-stage Trk inhibitors. mdpi.comresearchgate.net These compounds are vital for treating solid tumors driven by NTRK gene fusions. mdpi.comresearchgate.net For instance, Larotrectinib and Repotrectinib, which are used in clinical settings, are based on this scaffold. rsc.org Research into picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives revealed compounds with excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. mdpi.com The development of macrocyclic versions has also yielded potent pan-Trk inhibitors active against both wild-type and mutant forms of the kinase. mdpi.com

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition: Analogues based on the pyrazolo[1,5-a]pyrimidine framework have been developed as potent and selective inhibitors of PI3Kδ, a key enzyme in inflammatory and autoimmune diseases. nih.gov A series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine produced inhibitors with IC50 values for PI3Kδ ranging from 1.892 µM down to 18 nM. nih.gov One lead compound, CPL302415, demonstrated high activity and selectivity for PI3Kδ over other PI3K isoforms. nih.gov

Casein Kinase 2 (CK2) Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is effective for creating highly potent and selective CK2 inhibitors. researchgate.netnih.gov These inhibitors are of interest for their potential antiviral activity, particularly against β-coronaviruses, by targeting the host's CK2. researchgate.net Optimization studies have led to compounds with IC50 values in the low nanomolar range (e.g., 8 nM for CK2α), demonstrating high selectivity and potency. nih.gov

Phosphodiesterase 2A (PDE2A) Inhibition: A novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors of PDE2A has been discovered. mdpi.comacs.org Inhibition of PDE2A is a potential therapeutic strategy for treating cognitive impairment in neuropsychiatric disorders. mdpi.comacs.org By combining structural features from different chemotypes, researchers developed a lead compound with an IC50 of 66 nM for PDE2A. mdpi.com Further optimization led to the discovery of a potent, brain-penetrating PDE2A inhibitor, highlighting the scaffold's utility for targeting this enzyme. acs.org

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: IRAK4 is a critical signal transducer in the innate immune response, making it an attractive target for inflammatory diseases. researchgate.net A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as potent IRAK4 inhibitors. researchgate.netosti.gov Through structural modifications, compounds with excellent potency (IC50 ≤ 1 nM), high kinase selectivity, and good oral bioavailability have been developed. researchgate.netosti.gov

Pim-1 Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a core structure for developing inhibitors against a range of kinases, including Pim-1, which is implicated in cancer. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Derivatives with a pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. nih.govrsc.org Some of these compounds have been developed as dual inhibitors, targeting both CDK2 and TrkA kinases, presenting a promising strategy for anticancer therapy. rsc.org Properly substituted pyrazolo[1,5-a]pyrimidines have been shown to be potent and selective CDK2 inhibitors. nih.gov

Receptor Binding Studies (e.g., GABAA receptor modulators)

Analogues featuring the pyrazolo[1,5-a]quinazoline core, which is structurally related to pyrazolo[1,5-a]pyridine (B1195680), have been extensively studied as modulators of the γ-aminobutyric acid type A (GABAA) receptor. acs.orgrsc.org These receptors are the primary targets for benzodiazepines and play a crucial role in mediating inhibitory neurotransmission in the central nervous system.

Research has shown that pyrazolo[1,5-a]quinazoline derivatives can act as partial agonists, inverse partial agonists, or null modulators at the benzodiazepine (B76468) binding site on the GABAA receptor. researchgate.net For example, electrophysiological studies on recombinant α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes have been used to characterize the modulatory effects of these compounds. researchgate.netrsc.org Some compounds enhance the GABA-induced chloride current, indicative of agonist activity, while others reduce it, suggesting inverse agonist properties. researchgate.net Furthermore, certain derivatives act as null modulators that can antagonize the effects of full agonists like diazepam, potentially by binding to a non-traditional benzodiazepine site at the α+/β− interface. researchgate.net

Enzyme Kinetic Analysis (e.g., IC50, Ki determination)

The inhibitory potency of these analogues is commonly quantified using enzyme kinetic analyses, which determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for structure-activity relationship (SAR) studies and for ranking the potency of different compounds.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Analogues against Various Kinases This is an interactive table. You can sort and filter the data.

Compound Class Target Kinase IC50 Value (nM) Source
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine TrkA 1.7 mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidine (LPM4870108) TrkA 2.4 mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidine (LPM4870108) TrkC 0.2 mdpi.com
Benzimidazole-pyrazolo[1,5-a]pyrimidine (CPL302415) PI3Kδ 18 nih.gov
Pyrazolo[1,5-a]pyrimidine (IC20) CK2α 8 nih.gov
Pyrazolo[1,5-a]pyrimidine (IC20) CK2α' 38 nih.gov
Pyrazolo[1,5-a]pyrimidine Hybrid PDE2A 66 mdpi.com
5-aminopiperidine-pyrazolo[1,5-a]pyrimidine IRAK4 ≤ 1 osti.gov
Pyrazolo[1,5-a]pyrimidine (CFI-402257) TTK 1.7
Pyrazolo[1,5-a]pyrimidine-based AHR antagonist (7a) AHR 31

In addition to IC50 values, Ki values provide a measure of the binding affinity of the inhibitor to the enzyme. For example, the pyrazolo[1,5-a]pyrimidine compound CFI-402257 was identified as a potent anticancer agent with a Ki value of 0.1 nM against Threonine Tyrosine Kinase (TTK).

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds interact with their molecular targets at an atomic level is crucial for rational drug design and optimization.

Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The inhibitory activity of pyrazolo[1,5-a]pyridine analogues is dictated by specific interactions within the target's binding pocket.

Hydrogen Bonding: This is a critical interaction for kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold frequently forms a key hydrogen bond via its N1 atom with a backbone amide hydrogen in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) ring of ATP. mdpi.com For example, in Trk, this interaction occurs with the Met592 residue. mdpi.com In CK2 inhibitors, a 1,2,4-triazole (B32235) group, acting as an amide isostere, forms crucial hydrogen bonds with Lys68. researchgate.net

Hydrophobic Interactions: These interactions are essential for anchoring the inhibitor in the active site. In Trk inhibitors, a pyridine (B92270) ring can support hydrophobic interactions. mdpi.com For TTK inhibitors, a phenyloxy ring engages in extensive hydrophobic interactions with residues like Pro673 and Val539. Similarly, in CDK2 inhibitors, aromatic rings and alkyl chains engage with non-polar residues in a hydrophobic cleft. rsc.org

π-π Stacking: This type of interaction can occur between the aromatic rings of the inhibitor and aromatic amino acid residues in the binding site, contributing to binding affinity. researchgate.net

The combination and nature of these interactions are heavily influenced by the various substituents on the core scaffold, which affect the molecule's electronic properties, lipophilicity, and conformation. researchgate.net

Allosteric and ATP-Competitive Inhibition Mechanisms

Analogues based on the pyrazolo[1,5-a]pyrimidine scaffold predominantly function as ATP-competitive inhibitors of protein kinases. jst.go.jprsc.org Their core structure is designed to mimic the purine (B94841) ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase. researchgate.net By occupying this site, they efficiently block the binding of ATP, thereby inhibiting the phosphotransferase activity of the enzyme. researchgate.netrsc.org

While ATP-competitive inhibition is the primary mechanism for kinase targets, allosteric modulation is observed in the context of receptor interactions. For GABAA receptors, pyrazolo[1,5-a]quinazoline analogues bind to an allosteric site (the benzodiazepine site) rather than the orthosteric site where the endogenous ligand GABA binds. rsc.org This allosteric binding modulates the receptor's response to GABA, either enhancing (positive allosteric modulation) or reducing (negative allosteric modulation) the receptor's function without directly activating or blocking it. researchgate.netosti.gov Some research also points to the potential for pyrazolo[1,5-a]pyrimidines to act as allosteric inhibitors of certain protein kinases, which would be a valuable property for achieving greater selectivity. jst.go.jp

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes of compounds, extensive research has delineated the roles of various substituents in determining their potency and selectivity as inhibitors of key biological targets. nih.gov

Modifications at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to be critical for modulating biological activity across different therapeutic targets.

Position 3: The introduction of specific groups at this position can dramatically enhance inhibitory potency. For instance, in a series of Tropomyosin Receptor Kinase (Trk) inhibitors, placing an amide bond of picolinamide (B142947) at the third position significantly increased activity, leading to compounds with IC₅₀ values as low as 1.7 nM for TrkA. nih.gov Similarly, incorporating pyrazole-3-carbonitrile or a triazole group at this position was crucial for achieving high activity against TrkA kinase. nih.gov In the development of inhibitors for casein kinase 2 (CSNK2), replacing a key amide group at position 3 with a 1,2,4-triazole was found to improve both potency and metabolic stability.

Position 5: This position is frequently modified to alter the electronic distribution of the molecule. nih.gov For Trk inhibitors, substituting the fifth position with a pyrrolidine (B122466) ring linked to a 2,5-difluorophenyl or a pyridine moiety was shown to increase inhibitory activity. nih.gov In the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, sequential modifications to the 5-position of the pyrazolopyrimidine ring were a key part of the optimization strategy.

Position 7: Substitutions at this position can significantly impact activity and selectivity. In a series of pyrazolo[1,5-a]pyrimidine-based anticancer agents, the introduction of various aryl groups at the 7-position led to compounds with potent anti-proliferative activity against different cancer cell lines. Specifically, a 2-phenyl-7-(4-chlorophenyl) derivative showed notable activity against the HeLa cell line. For CSNK2 inhibitors, modifications at the 7-position with groups like cyclopropylamine (B47189) did not significantly affect metabolic stability, suggesting this part of the molecule could be altered to fine-tune other properties.

The specific role of a chloro substituent at the 4-position of the pyrazolo[1,5-a]pyridine ring is not extensively detailed in the available literature. However, the impact of halogen substituents on the broader class of pyrazolo[1,5-a]pyrimidine and related heterocyclic inhibitors has been noted. Generally, electron-withdrawing groups such as halogens can influence a compound's metabolic stability and potency. nih.gov

In Vitro Biochemical and Cell-Based Mechanistic Assays

The biological activity of this compound analogues and related compounds is characterized through a variety of in vitro assays. These include both biochemical assays that measure the direct interaction with a molecular target (e.g., an enzyme) and cell-based assays that assess the compound's effect in a cellular context.

Commonly employed assays include:

Enzymatic Inhibition Assays: These are used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀). For example, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit kinases like TrkA, CDK2, and IRAK4. nih.govnih.gov

Cell-Based Proliferation/Cytotoxicity Assays: These assays measure the effect of compounds on the growth and viability of cancer cell lines. The NCI-60 panel, which includes cell lines from various cancer types like leukemia, lung, colon, and breast cancer, is often used. nih.gov Specific cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer) are also common.

Target Engagement and Pathway Analysis: In a cellular environment, assays can confirm that the compound is interacting with its intended target and modulating downstream signaling. This can involve immunoblotting to detect the phosphorylation status of target proteins or reporter gene assays to measure the transcriptional activity of pathways regulated by the target, such as NF-κB.

Antiviral Replication Assays: For antiviral applications, compounds are tested for their ability to inhibit the replication of viruses, such as Herpesviridae, within host cells.

The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine analogues against various targets and cell lines.

Compound SeriesTarget/Cell LineAssay TypeResult (IC₅₀)
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkAEnzymatic Inhibition1.7 µM nih.gov
2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrilesHeLa Cell LineAnti-proliferative7.8 µM
2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilesHuh-7 Cell LineAnti-proliferative6.3 µM
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 / TRKADual Enzymatic InhibitionNot specified nih.gov
Pyrazolo[1,5-a]pyrimidine-3-carbonitrilesHCT116 Cell LineAnti-proliferative0.0020 µM eurjchem.com

Pharmacological Profiling for Target Selectivity

A critical aspect of drug development is ensuring that a compound preferentially interacts with its intended target over other, often closely related, biological molecules. Poor selectivity can lead to off-target effects. Analogues of this compound are often profiled for their kinase selectivity.

Kinase Selectivity Panels: Compounds are frequently screened against a broad panel of kinases to assess their selectivity profile. For example, pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors were found to have excellent selectivity.

Counter-Screening: When developing an inhibitor for a specific kinase, it is common practice to test it against other related kinases. TrkA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold were also noted to have potential inhibitory effects on JAK and TYK kinases, indicating a need for further optimization to improve selectivity. nih.gov

Structure-Based Selectivity Enhancement: Selectivity can be rationally designed. For Trk inhibitors, the addition of a morpholine (B109124) group at a specific position was shown to improve selectivity by reducing off-target effects. nih.gov Similarly, for IRAK4 inhibitors, a development campaign successfully identified compounds with excellent kinase selectivity suitable for oral dosing.

This profiling is essential for identifying compounds that have a clean biological profile, which is a prerequisite for advancing a compound toward further development.

Applications in Chemical Biology and Materials Science Research

Scaffold in Medicinal Chemistry Research

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a cornerstone in medicinal chemistry, particularly in the pursuit of treatments for complex diseases like cancer. nih.gov Its structural framework provides a robust foundation for drug development and offers significant opportunities for discovering new therapeutic agents. nih.gov The ability to easily modify the core at various positions allows chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govnih.govnih.gov

A key step in drug discovery is target validation, which involves confirming that a specific biological molecule (like an enzyme or receptor) is directly involved in a disease process. nih.gov Chemical probes—small molecules designed to interact with a specific target with high potency and selectivity—are essential tools for this purpose. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is an ideal starting point for designing such probes. nih.gov Its versatile structure can be systematically modified to create compounds that bind to specific biological targets. For instance, derivatives of this scaffold have been developed as chemical probes to investigate the role of host casein kinase 2 (CSNK2) in the replication of β-coronaviruses. nih.gov By creating potent and selective inhibitors based on this framework, researchers can effectively probe the function of CSNK2 and validate it as a potential antiviral target. nih.gov The defined structure-activity relationships of these compounds are crucial for establishing their utility as reliable molecular probes. nih.gov

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for activity against various biological targets. The pyrazolo[1,5-a]pyrimidine core is well-suited for this approach due to its synthetic tractability. nih.govnih.govnih.gov

Researchers have developed synthetic pathways that allow for the introduction of diverse substituents onto the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov For example, different amine groups and various benzimidazole (B57391) or indole (B1671886) groups can be attached to the scaffold to generate a library of distinct compounds. nih.govnih.gov These libraries of pyrazolo[1,5-a]pyrimidine derivatives have been instrumental in the discovery of selective inhibitors for targets like phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory diseases and cancers. nih.govnih.gov

Polypharmacology is a drug discovery strategy that involves designing single molecules capable of interacting with multiple biological targets simultaneously. nih.govresearchgate.net This approach is particularly promising for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net A multi-target drug can be more effective and may help overcome drug resistance. researchgate.net

The pyrazolo[1,5-a]pyrimidine scaffold is an attractive framework for developing multi-target agents. nih.gov Its ability to be decorated with different functional groups allows for the creation of compounds that can bind to the distinct active sites of multiple proteins. In one study, researchers successfully combined the pyrazolo[1,5-a]pyrimidine scaffold with a coumarin (B35378) motif to create hybrid molecules. nih.gov These compounds were designed to simultaneously inhibit two separate cancer-related targets: carbonic anhydrase isoforms and tubulin polymerization. nih.gov This work demonstrates the potential of the scaffold in creating dual-action agents, a key goal in polypharmacology.

Functional Materials Research

Beyond its biological applications, the pyrazolo[1,5-a]pyrimidine scaffold has attracted attention in materials science due to its unique electronic and optical properties. nih.govresearchgate.net These properties make it a candidate for use in advanced functional materials.

Fluorophores, or fluorescent molecules, are essential tools in bioimaging, chemical sensing, and materials science. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine core exhibits intrinsic fluorescence, and its photophysical properties, such as absorption and emission wavelengths, can be precisely tuned. nih.gov

The optical behavior of these compounds is highly dependent on the nature of the chemical groups attached to the heterocyclic core. nih.gov Studies have shown that adding electron-donating groups (like an amine) to the ring system can significantly enhance absorption and emission intensities. nih.gov Conversely, electron-withdrawing groups tend to decrease these properties. nih.gov This tunability allows for the rational design of pyrazolo[1,5-a]pyrimidine-based fluorophores with specific desired colors and brightness. nih.govresearchgate.net Certain derivatives have demonstrated strong emission even in the solid state, making them suitable for applications as solid-state emitters. nih.govresearchgate.net The photophysical properties of some derivatives have been shown to be comparable to commercially available fluorescent probes. nih.govrsc.org

The table below details the photophysical properties of several 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, illustrating the effect of different substituents on their fluorescence.

Photophysical Data for 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives in Dichloromethane

Compound Substituent at Position 7 Absorption Max (λabs, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF)
4a 4-Pyridyl 350 3320 455 0.01
4b 2,4-Dichlorophenyl 355 4995 450 0.07
4d Phenyl 350 5062 452 0.06
4e 4-Methoxyphenyl 370 9733 465 0.43

Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. nih.gov

The tunable fluorescence and potential for strong solid-state emission make the pyrazolo[1,5-a]pyrimidine scaffold a promising candidate for use in optoelectronic applications. nih.govresearchgate.net Research into fluorescent organic compounds is a major focus for the development of organic light-emitting devices (OLEDs). nih.gov While specific research focusing exclusively on 4-Chloropyrazolo[1,5-a]pyridin-5-amine in OLEDs may be nascent, the demonstrated ability to design solid-state emitters from the parent scaffold indicates its potential utility in this field. nih.govresearchgate.net The development of efficient and stable light-emitting materials is a critical area of research, and the versatility of the pyrazolo[1,5-a]pyrimidine core makes it an attractive platform for creating novel materials for next-generation displays and lighting.

Agrochemical Research Leads (e.g., herbicide/pesticide mechanism studies)

Extensive investigation into the scientific literature and patent databases reveals a notable absence of specific research on the agrochemical applications of This compound . While the broader class of pyrazolo[1,5-a]pyridine (B1195680) derivatives has been explored for potential use as pesticides and herbicides, there is no publicly available data detailing the herbicidal or pesticidal activity, or the mechanism of action, for this particular compound.

The pyrazolo[1,5-a]pyridine scaffold is recognized in medicinal and agrochemical research for its potential biological activities. researchgate.net Studies on various derivatives of this and related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have shown activity against various pests and weeds. nyxxb.cnnih.gov For instance, a patent exists for pyrazolo[1,5-a]pyridine derivatives for use as pesticides, highlighting the general interest in this chemical class for agrochemical discovery. researchgate.net

Furthermore, research into related structures, such as substituted pyrazolo[3,4-d] nyxxb.cnnih.govrsc.orgtriazine-4-ones and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, has demonstrated significant herbicidal effects against various weed species. nyxxb.cnmdpi.commdpi.com Similarly, other pyrazole-containing compounds have been investigated for their insecticidal properties. researchgate.netmdpi.com

However, these findings relate to the broader chemical family and not specifically to This compound . Without any direct studies, it is not possible to provide detailed research findings, data tables on its efficacy, or insights into its potential mechanism of action as an agrochemical agent. The lack of information indicates that this specific compound may not have been a focus of agrochemical research to date, or the findings have not been disclosed in the public domain.

Future Research Directions and Unexplored Avenues for 4 Chloropyrazolo 1,5 a Pyridin 5 Amine

Novel Synthetic Routes and Advanced Catalysis

Recent advancements in the synthesis of the parent pyrazolo[1,5-a]pyridine (B1195680) core offer promising avenues. For instance, a catalyst-free, cross-dehydrogenative coupling (CDC) reaction promoted by acetic acid and molecular oxygen has been developed to react N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, offering a high atom economy approach. nih.govacs.org Other modern, metal-free strategies include the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyls at room temperature. organic-chemistry.org

The application of transition-metal catalysis also presents significant opportunities. Copper-mediated radical annulation has been shown to produce valuable substituted pyrazolo[1,5-a]pyridines, and PIDA (phenyliodine diacetate) can mediate regioselective cycloadditions under mild conditions. organic-chemistry.orgresearchgate.net Exploring these methods to construct the specifically substituted 4-chloro-5-amino core could provide more direct and modular access. Furthermore, "green chemistry" approaches, such as microwave-assisted synthesis or the use of recyclable catalysts, which have proven effective for the analogous pyrazolopyrimidine systems, should be adapted for the pyrazolo[1,5-a]pyridine series to reduce environmental impact and accelerate reaction times. nih.govbyu.edubme.hu

Table 1: Promising Future Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Scaffold

Synthetic Strategy Key Features Potential Advantages Reference(s)
Cross-Dehydrogenative Coupling (CDC) Acetic acid and O₂ promoted; catalyst-free. High atom economy, sustainable. nih.govacs.org
Oxidative [3+2] Cycloaddition Metal-free, room temperature conditions. Mild conditions, operational simplicity. organic-chemistry.org
Copper-Catalyzed Radical Annulation Utilizes a copper catalyst for radical pathways. Access to unique substitution patterns. researchgate.net
PIDA-Mediated Cycloaddition Employs a hypervalent iodine reagent. Regioselective, facile conditions. organic-chemistry.org

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. | nih.govbyu.edu |

Comprehensive Mechanistic Studies of Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product selectivity. For the pyrazolo[1,5-a]pyridine system, future research should dedicate resources to detailed mechanistic investigations of both its formation and its subsequent functionalization.

For example, the proposed mechanism for the acetic acid-promoted CDC synthesis involves an initial condensation, followed by oxidative dehydrogenation with O₂, cyclization, and dehydration to form the aromatic core. acs.org However, the precise role of acetic acid and the nature of the intermediates warrant further study using computational methods like Density Functional Theory (DFT) and experimental techniques such as kinetic analysis and the isolation or trapping of intermediates. Similarly, mechanistic studies involving radical pathways, such as the copper-catalyzed annulation, are needed to rationalize regiochemical outcomes. researchgate.net

Furthermore, the functionalization of the 4-Chloropyrazolo[1,5-a]pyridin-5-amine core presents its own mechanistic questions. The pyridine (B92270) ring is notoriously challenging to functionalize selectively due to its electron-deficient nature. researchgate.netuni-muenster.de Understanding how the fused pyrazole (B372694) ring and the existing chloro and amino substituents influence the electronic properties and reactivity of the C-H bonds is crucial. Future studies should employ a combination of experimental and computational approaches to probe the pathways of electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) at the C4-chloro position, and transition-metal-catalyzed C-H functionalization at other positions on the ring. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools offer a significant opportunity to rapidly explore its potential.

Future research should focus on building quantitative structure-activity relationship (QSAR) models for derivatives of this scaffold. By generating a small, focused library of compounds and testing their biological activity, ML models can be trained to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov This approach has been successfully applied to the analogous pyrazolopyrimidine kinase inhibitors. nih.gov

Generative AI models represent another exciting frontier. These algorithms can design novel molecules from scratch, optimized for specific properties like high target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. By using this compound as a starting fragment, generative models could suggest modifications at the C4 and C5 positions to create new, patentable chemical entities with enhanced therapeutic potential. Additionally, AI can predict synthetic accessibility and potential reaction pathways, bridging the gap between virtual design and laboratory synthesis.

Expansion of Biological Target Landscape and Deeper Mechanistic Understanding

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established kinase inhibitor framework, with derivatives targeting a host of kinases including CDK2, TRKA, EGFR, and B-Raf. nih.govnih.govresearchgate.net Given the structural similarity, the pyrazolo[1,5-a]pyridine core is also highly likely to interact with this important class of enzymes. Indeed, derivatives have been identified as p38 and LIMK1/2 inhibitors. nih.govacs.org

A crucial future direction is to perform broad-spectrum screening of this compound and a library of its derivatives against a large panel of human kinases. This will rapidly identify potential targets and establish a baseline for its biological activity. Beyond kinases, the scaffold has shown activity as a dopamine (B1211576) D3/D4 receptor antagonist, suggesting its potential in treating central nervous system disorders. nih.gov Therefore, expanding screening efforts to include G-protein coupled receptors (GPCRs) and other enzyme families is warranted.

For any identified "hits," in-depth mechanistic studies are essential. This includes:

Biochemical Assays: To confirm inhibitory activity and determine potency (e.g., IC₅₀ values).

Cell-Based Assays: To assess the compound's effect on cellular pathways and proliferation in relevant disease models. nih.gov

Mechanism of Action Studies: To determine if inhibition is competitive, non-competitive, or allosteric.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their target proteins to reveal the specific molecular interactions responsible for binding and guide further structure-based drug design.

Table 2: Potential Biological Target Classes for this compound Derivatives

Target Class Rationale / Known Activity of Scaffold Key Examples Reference(s)
Protein Kinases Analogue scaffold is a "privileged" kinase inhibitor. CDK2, TRKA, p38, LIMK1/2, EGFR nih.govnih.govnih.govacs.org
GPCRs Known activity as dopamine receptor antagonists. Dopamine D3/D4 nih.gov
Viral Proteins Pyrazolopyrimidine analogues show antiviral activity. Hepatitis C Virus eurekaselect.com

| Other Enzymes | Broad biological potential of N-heterocycles. | Phosphodiesterases (PDEs) | nih.gov |

Exploration of New Material Science Applications

While the focus for pyrazolo[1,5-a]pyridine has been overwhelmingly on its biological applications, the photophysical properties of the analogous pyrazolo[1,5-a]pyrimidine system suggest a significant and almost entirely unexplored opportunity in materials science. nih.govencyclopedia.pub

Pyrazolo[1,5-a]pyrimidines have been identified as promising fluorophores with tunable optical properties, high quantum yields, and excellent photostability. rsc.org Their emission characteristics can be controlled by adding electron-donating or electron-withdrawing groups, and some derivatives are effective solid-state emitters. rsc.org This opens the door for applications in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and bio-imaging agents. researchgate.net

Future research should systematically characterize the photophysical properties of this compound and its derivatives. Key investigations would include measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes in various solvents and in the solid state. The electron-donating amine and electron-withdrawing chlorine on the pyridine ring could create an interesting intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence. Furthermore, the scaffold can serve as a ligand for organometallic complexes, as demonstrated by Rhenium(I) complexes of pyrazolopyrimidines used for cellular imaging. researchgate.net Exploring the coordination chemistry of this compound with metals like Iridium, Rhenium, or Ruthenium could lead to novel phosphorescent materials for sensing or light-emitting applications.

Challenges and Opportunities in Developing this compound as a Research Tool

The development of this compound as a widespread research tool faces both challenges and significant opportunities.

The primary challenge lies in the selective functionalization of the heterocyclic core. The inherent electronic properties of the pyridine ring make regioselective C-H functionalization difficult, a problem that is compounded by the directing effects of the existing substituents and the fused pyrazole ring. researchgate.netuni-muenster.de Overcoming this will require the development of sophisticated catalytic systems or multi-step synthetic sequences.

Despite this, the opportunities are vast. The title compound is a prime example of a "fragment" that can be elaborated into compound libraries for drug discovery. The chlorine atom at the C4 position is a particularly valuable synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkyne groups. The C5-amine is readily available for modification via acylation, sulfonylation, or reductive amination.

This built-in, orthogonal reactivity makes this compound an ideal starting point for medicinal chemistry campaigns. Its status as a derivative of a biologically relevant scaffold provides a strong rationale for its use in the search for new therapeutic agents. nih.govmdpi.com If endowed with favorable photophysical properties, it could also be developed into a chemical probe for studying biological systems, where the core structure provides the biological targeting and the fluorescence provides the readout.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.